molecular formula C12H12N2OS B3122488 N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide CAS No. 303147-48-0

N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide

Cat. No.: B3122488
CAS No.: 303147-48-0
M. Wt: 232.3 g/mol
InChI Key: MBZIURKELNUSFR-UHFFFAOYSA-N
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Description

N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C12H12N2OS It is characterized by the presence of a cyano group, a methylsulfanyl group, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide typically involves the reaction of 5-cyano-2-(methylsulfanyl)aniline with cyclopropanecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological macromolecules. The cyclopropanecarboxamide moiety can contribute to the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide moiety, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and potential biological activities .

Properties

IUPAC Name

N-(5-cyano-2-methylsulfanylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-16-11-5-2-8(7-13)6-10(11)14-12(15)9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZIURKELNUSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C#N)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(5-Cyano-2-(methylsulfanyl)phenyl)cyclopropanecarboxamide

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